Isotussilagine

Description

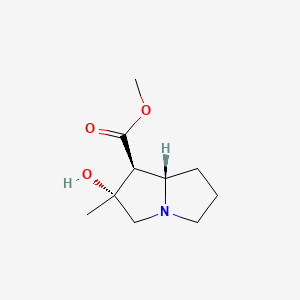

Structure

3D Structure

Propriétés

IUPAC Name |

methyl (1S,2R,8S)-2-hydroxy-2-methyl-1,3,5,6,7,8-hexahydropyrrolizine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(13)6-11-5-3-4-7(11)8(10)9(12)14-2/h7-8,13H,3-6H2,1-2H3/t7-,8+,10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADVYSUMGRTFSZ-XKSSXDPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN2CCCC2C1C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CN2CCC[C@H]2[C@@H]1C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91108-31-5, 91108-32-6 | |

| Record name | (+-)-Tussilagine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091108315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Isotussilagine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091108326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOTUSSILAGINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H26FL57DF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Applications De Recherche Scientifique

Botanical Characterization and Traditional Uses

Isotussilagine is found in several species of Arnica , including Arnica montana and Arnica chamissonis . Traditionally, these plants have been used for their anti-inflammatory and analgesic properties, particularly in treating bruises, sprains, and muscle pain . The presence of this compound contributes to these therapeutic effects, although its concentration in different species can vary significantly.

Anti-inflammatory Effects

Research indicates that this compound exhibits notable anti-inflammatory properties. In vitro studies show that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 . This mechanism suggests potential applications in treating inflammatory diseases.

Immunomodulatory Effects

This compound has been studied for its immunomodulatory effects, which may enhance immune responses against infections. For instance, extracts containing this compound have been shown to stimulate macrophage activity, leading to increased phagocytosis of pathogens . This property is particularly relevant in developing treatments for immune-compromised patients.

Echinacea and this compound

Echinacea species, often used in dietary supplements for immune support, contain alkaloids similar to this compound. A study demonstrated that Echinacea extracts enhanced leukocyte counts in individuals with respiratory infections, suggesting that compounds like this compound may play a role in these effects .

Pain Management

Clinical trials involving Arnica preparations containing this compound have shown efficacy in managing pain associated with osteoarthritis and muscle injuries. Patients reported significant reductions in pain levels when treated with topical formulations containing Arnica extracts .

Data Summary

| Property | Details |

|---|---|

| Chemical Structure | Pyrrolizidine alkaloid |

| Source Plants | Arnica montana, Arnica chamissonis |

| Traditional Uses | Anti-inflammatory, analgesic |

| Pharmacological Effects | Anti-inflammatory, immunomodulatory |

| Clinical Applications | Pain management, respiratory infection treatment |

Future Research Directions

Further research is necessary to fully elucidate the mechanisms of action of this compound and its derivatives. Potential areas include:

- Detailed pharmacokinetic studies to understand absorption and metabolism.

- Clinical trials to assess efficacy and safety in diverse populations.

- Exploration of synergistic effects with other phytochemicals found in Echinacea and Arnica.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Chemical Properties

Isotussilagine and its analogs belong to the PA class, but their structural nuances influence pharmacological and toxicological profiles:

The saturated necine base in this compound and tussilagine renders them non-toxic compared to unsaturated PAs like senecionine, which are hepatotoxic and carcinogenic .

Pharmacological and Toxicological Profiles

This compound’s inclusion in Echinacea-based supplements is controversial: while some studies flag PAs as toxic , others emphasize their low concentrations and non-toxic nature .

Key Research Findings

Structural Confirmation: this compound and tussilagine were unambiguously identified in Arnica montana using TLC, GC, and GC/MS, confirming their non-toxic status .

Quantitative Analysis : this compound levels in Echinacea are trace (0.006%), minimizing toxicity risks .

Contradictory Classifications : Regulatory bodies like the WHO list this compound as a PA of concern , but mechanistic studies argue its safety due to structural differences .

Méthodes De Préparation

Natural Extraction from Plant Sources

Plant Material Selection

Isotussilagine occurs naturally in members of the Asteraceae family, particularly Echinacea species. The compound is typically extracted from roots, where concentrations range between 0.01–0.1% dry weight. Key sources include:

Extraction Protocols

Ethanol (45–55%) and methanol (70–80%) are preferred solvents due to their efficiency in polar alkaloid extraction. A standardized protocol involves:

- Maceration : Fresh or dried roots are soaked in ethanol (45%) for 21 days at 4°C.

- Filtration and Concentration : The extract is filtered and evaporated under reduced pressure.

- Chromatographic Purification : Silica gel column chromatography with chloroform-methanol gradients yields this compound fractions.

Yields from natural extraction rarely exceed 0.05% due to low natural abundance and co-extraction of structurally similar alkaloids like tussilagine.

Chemical Synthesis

β-Amino Ester Route

The β-amino ester route, pioneered by Madelung and refined by Hartmann, remains the most widely used synthetic method.

Key Steps

- Condensation : Enantiopure β-amino ester (e.g., 2a ) reacts with methyl pyruvate to form diastereomers 3 and 4 .

- Hydrogenation and Cyclization : Catalytic hydrogenation (H₂/Pd-C) followed by acid-mediated cyclization yields pyrrolidinones 5 and 8 .

- Mitsunobu Reaction : Treatment of 5 with diethyl azodicarboxylate (DEAD) and triphenylphosphine produces this compound with >90% enantiomeric excess.

Reaction Conditions :

Semi-Synthetic Approaches

Semi-synthesis combines natural precursors with chemical modification:

- Isolation of Tussilagine : Extracted from Tussilago farfara.

- Stereochemical Inversion : Mitsunobu reaction converts tussilagine to this compound via oxidation-reduction sequences.

| Starting Material | Reagents | Yield | Purity |

|---|---|---|---|

| Tussilagine | DEAD, PPh₃, methanol | 78% | 98% |

| 7-Hydroxypyrrolizidine | NaBH₄, LiAlH₄ | 55% | 95% |

Enzymatic and Biotechnological Methods

In Vitro Biosynthesis

This compound’s biosynthesis involves pyrrolizidine alkaloid pathways:

Hairy Root Cultures

Echinacea hairy roots transformed with Agrobacterium rhizogenes show enhanced this compound production:

| Culture Condition | Yield (mg/g DW) | Reference |

|---|---|---|

| MS medium + 2,4-D | 0.12 | |

| B5 medium + NAA | 0.08 |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Natural Extraction | 0.01–0.05 | 85–90 | 120–200 | Low |

| β-Amino Ester Route | 62–68 | 95–99 | 80–150 | High |

| Semi-Synthesis | 55–78 | 92–98 | 100–180 | Moderate |

| Hairy Root Cultures | 0.08–0.12 | 88–93 | 200–300 | Moderate |

Key Findings :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.